1-Ethyl-3-(trifluoromethyl)benzene
Overview
Description
1-Ethyl-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, a functional group known for its electron-withdrawing effects and stability in various chemical environments .
Mechanism of Action
Target of Action
The compound is known to participate in suzuki–miyaura coupling reactions , suggesting that its targets could be organoboron reagents involved in these reactions.
Mode of Action
The mode of action of 1-Ethyl-3-(trifluoromethyl)benzene is likely related to its involvement in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of organoboron reagents with organic halides or pseudohalides, facilitated by a palladium catalyst . The trifluoromethyl group in the compound may undergo nucleophilic substitution by a fluoride .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Its role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s reactivity and the outcomes of its reactions .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its trifluoromethyl group, which is known to influence the reactivity and stability of organic molecules. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The trifluoromethyl group can enhance the binding affinity of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression profiles and metabolic fluxes within the cell. Additionally, this compound can affect the integrity of cellular membranes, potentially leading to changes in membrane fluidity and permeability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The trifluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity of the compound. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the appropriate dosage range to avoid toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound can also influence metabolic fluxes by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissue. This can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound can influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often employ reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in halogenation, nitration, and sulfonation reactions under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Halogenated Derivatives: Brominated or chlorinated benzene derivatives.
Nitro Derivatives: Nitrobenzene derivatives.
Oxidized Products: Carboxylic acids or aldehydes.
Scientific Research Applications
1-Ethyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)benzene
- 1-Propyl-3-(trifluoromethyl)benzene
- 1-Ethyl-4-(trifluoromethyl)benzene
Comparison: 1-Ethyl-3-(trifluoromethyl)benzene is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For instance, the presence of the ethyl group at the 1-position and the trifluoromethyl group at the 3-position can lead to different steric and electronic effects compared to other isomers .
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQINTYJQOUAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565552 | |
Record name | 1-Ethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27190-70-1 | |
Record name | 1-Ethyl-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27190-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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